Di-(1-pyrenylmethyl)ether

Overview

Description

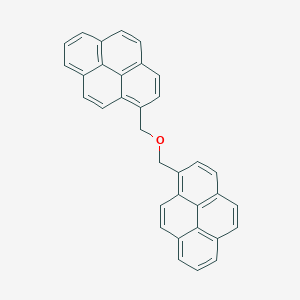

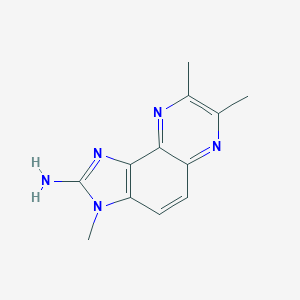

Di-(1-pyrenylmethyl)ether (DPME) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the parent compound pyrene, an aromatic hydrocarbon. DPME is a versatile molecule that can be used to study the structure and properties of biological membranes, to investigate the mechanism of action of drugs, and to develop new materials for biotechnological applications.

Scientific Research Applications

Aggregation Behavior Study : The aggregation behavior of dodecyl 1-pyrenylmethyl ether in dioxane-water mixture solvents is utilized to study structure-polarity relations of aggregates. This aids in understanding their properties (Sang, Tian, & Ji, 2006).

Biological Activity Analysis : Di-(1-pyrenylmethyl)ether is used in DIVEMA (a 1:2 copolymer of divinyl ether and maleic anhydride) to demonstrate the effect of molecular weight on biological activity (Breslow, Edwards, & Newburg, 1973).

Microviscosity Determination : this compound remains a valuable probe for determining the microviscosity of hydrophobic domains in aqueous solutions (Fowler et al., 2015).

Metal Ion Interaction Studies : Metal ions in N,N′-Bis(1-pyrenylmethyl)-4,13-diaza-18-crown-6 ether enhance emission intensity of monomers and excimers, resulting in unique photophysical properties (Kubo & Sakurai, 1996).

Fluorescence Sensing of Metal Cations : New lariat ethers with plural pyrenylmethyl groups on the sidearms show improved fluorescence sensing of alkaline earth metal cations due to cooperative participation of one sidearm in crown ring complexation (Nakahara et al., 2002).

Photophysical Properties Analysis : The elongation of the central part in pyrene dimers allows for a quasi-parallel arrangement of pyrene chromophores, contributing to excimer formation and a blue-shifted fluorescence energy (Lukes et al., 2010).

Synthesis of Hydrocarbons : Research led to the synthesis of hydrocarbons capable of diyl formation, using phenyllithium and bromobenzene and lithium, with high yield and easy access (Wittig, 1980).

Cosolubilization Studies : this compound is used in the study of cosolubilization of 4,4′-dibromodiphenyl ether and naphthalene/pyrene in various surfactant micelles (Yang et al., 2015).

Mechanism of Action

Target of Action

Di-(1-pyrenylmethyl)ether, also known as Bis(1-pyrenylmethyl) Ether, is a fluorescent probe . Its primary targets are the environments within which it is placed, such as silica hydrogels and surfactant or polymeric micelles . These environments are often used in scientific research to study various phenomena.

Mode of Action

The compound interacts with its targets by exhibiting intramolecular excimer fluorescence . This fluorescence is sensitive to the environment of the probe, making it a useful tool for monitoring changes in the target .

Biochemical Pathways

The compound’s fluorescence properties allow it to be used in the study of various biochemical processes, such as the formation and aging of silica hydrogels .

Result of Action

The primary result of this compound’s action is the generation of fluorescence that varies based on the environment. This allows researchers to monitor changes in the target, such as the formation and aging of silica hydrogels . In the case of micelles, it has been found that this compound can be hydrolyzed in the presence of water upon UV irradiation .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the size of the micelles in which the compound is dissolved can affect its hydrolysis . Similarly, the polarity of a silica hydrogel matrix during sol-gel transition can influence the compound’s fluorescence .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as a fluorescent probe in biochemical reactions . The fluorescence emission spectra of these probes are sensitive to their environment, which is utilized for monitoring the evolution of certain biochemical reactions .

Cellular Effects

Di-(1-pyrenylmethyl)ether has been used to monitor the formation and aging of silica hydrogel prepared from poly(glyceryl silicate) (PGS) sol . It has been observed that this compound is hydrolyzed in the presence of water upon UV irradiation . This indicates that this compound can interact with cellular processes and influence cell function.

Molecular Mechanism

It is known that this compound can form a dynamic intramolecular excimer, which can be used to monitor the degree of crosslinking in certain biochemical reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been used to monitor the formation and aging of silica hydrogel . The polarity of the hydrogel matrix decreases in the first stage of hydrogel formation, followed by a gradual increase in polarity and reaching a constant level after 24 hours .

properties

IUPAC Name |

1-(pyren-1-ylmethoxymethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22O/c1-3-21-7-9-25-11-13-27(29-17-15-23(5-1)31(21)33(25)29)19-35-20-28-14-12-26-10-8-22-4-2-6-24-16-18-30(28)34(26)32(22)24/h1-18H,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWSQWLDGXGQTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225810 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74833-81-1 | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074833811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-(1-pyrenylmethyl)ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Bis(1-pyrenylmethyl) Ether (Di-(1-pyrenylmethyl)ether) and how does it function as a fluorescent probe?

A1: Bis(1-pyrenylmethyl) Ether, often abbreviated as DiPyMe, is a molecule composed of two pyrene units linked by an ether bridge. This structure allows DiPyMe to exhibit intramolecular excimer formation, a phenomenon where two excited pyrene molecules form a complex, resulting in a characteristic fluorescence emission. This property makes DiPyMe a sensitive probe for studying the microviscosity of hydrophobic environments. [, , , ]

Q2: How does DiPyMe interact with micelles and what information can be obtained from its fluorescence?

A2: DiPyMe, due to its hydrophobic nature, preferentially partitions into the hydrophobic core of micelles. [, ] The rate of excimer formation within the micelle is dependent on the microviscosity of this hydrophobic environment. Analyzing the fluorescence spectra and decay kinetics of DiPyMe provides valuable information about the microviscosity of the micelle core. [, , ]

Q3: What specific applications of DiPyMe are highlighted in the research papers?

A3: The research papers demonstrate the use of DiPyMe for investigating the micellization process and characterizing micelle properties of various amphiphilic molecules, including:

- Surfactants: DiPyMe was used to study the effect of salt concentration on the microviscosity of Sodium Dodecyl Sulfate (SDS) micelles. []

- Block Copolymers: Research explored the influence of urea on the micellization behavior, structure, and microenvironment of Pluronic P105 (a PEO-PPO-PEO block copolymer) micelles using DiPyMe. []

- Hydrophobically Modified Polymers: DiPyMe was employed to probe the hydrophobic domains formed by hydrophobically modified Poly(N-isopropylacrylamides) in aqueous solutions. [, ]

Q4: What other fluorescent techniques are used alongside DiPyMe to study micelles?

A4: The research papers describe the use of additional fluorescence techniques to complement the information obtained from DiPyMe:

- Pyrene Fluorescence: Monitoring the ratio of the first and third vibronic peaks (I1/I3) in the emission spectrum of pyrene provides insights into the polarity of the microenvironment. This technique was used to confirm the formation of hydrophobic microdomains within aggregates. [, ]

- Fluorescence Quenching: Investigating the quenching of fluorescence by quencher molecules present in the solution can reveal information about the accessibility and dynamics of the probe within the micelle. []

- Fluorescence Anisotropy: This technique measures the rotational diffusion of a fluorescent molecule, providing information about the size and shape of the micelle. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)

![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)